molecular formula C13H16O2 B046989 4-Phenylcyclohexanecarboxylic acid CAS No. 1466-73-5

4-Phenylcyclohexanecarboxylic acid

Cat. No.: B046989
CAS No.: 1466-73-5
M. Wt: 204.26 g/mol
InChI Key: SYYSTPDYCASVSQ-UHFFFAOYSA-N
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Description

4-Phenylcyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401926. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Complement Inhibitory Activities : Derivatives of 4-Phenylcyclohexanecarboxylic acid, specifically 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids, have been found to exhibit potent complement inhibitory activities. They can suppress the complement-dependent reverse passive Arthus reaction in guinea pigs (Bailey et al., 1985).

  • Nematic Mesophase Formation : Phenyl 4-Alkylbiphenyl-4′-carboxylic and trans-4(4-alkylphenyl)cyclohexanecarboxylic acids demonstrate the ability to form nematic mesophases and exhibit decreased dielectric constants when the benzene ring is replaced (Karamysheva et al., 1976).

  • Electro-Optic Display Device Applications : Laterally substituted phenyl benzoates incorporating a trans-1,4-disubstituted cyclohexane ring are important components in commercial chiral smectic C mixtures used for electro-optic display devices (Kelly, 1989).

  • Molecular Recognition of Dicarboxylate Ions : A study on bis-phenylureas derived from a new dicarboxylic acid found that these compounds effectively bind diammonium and dicarboxylate salts. The cis and trans isomers were distinguished based on their relative binding affinities to alkyl diammonium dipicrates (Jeong et al., 1996).

  • Antistaphylococcal Activity : Probiotics with derivatives of this compound, such as 4-aminocyclohexanecarboxylic acid, have shown antistaphylococcal activity. Increased Rm values in these compounds indicate stronger antistaphylococcal effects (Fujii et al., 1977).

  • Enantioselectivity in Kinetic Resolution of Primary Amines : Carboxylic acids, such as this compound, have been found to achieve high enantioselectivity and accelerated reaction rates compared to their ester counterparts in the kinetic resolution of primary amines (Nechab et al., 2007).

  • Production of Phenylcyclohexane : The hydrogenation of benzene over supported transition metal catalysts efficiently produces phenylcyclohexane, with cyclohexene playing a key role as an intermediate in this process (Slaugh & John, 1969).

  • Stabilization and Reactivity of the 4-Aminophenyl Cation : The 4-aminophenyl cation, generated by the photolysis of 4-chloroaniline, exhibits a planar geometry and is stabilized significantly compared to its slightly bent singlet counterpart. Its reactivity varies depending on the hydrogen-donating properties of the solvent (Guizzardi et al., 2001).

  • Antiplasmin Activity : Certain derivatives of this compound, like t-4-aminomethyl-c-3-methyl-r-1-cyclohexanecarboxylic acid (23B), have shown significant antiplasmin activity, surpassing the activity of trans 4-aminomethylcyclohexanecarboxylic acid (Isoda, 1979).

  • Synthesis of Hydrophilic Aliphatic Polyesters : Hydrophilic aliphatic polyesters can be synthesized and polymerized with functional groups, offering an eco-friendly alternative to traditional polymers. This includes derivatives of this compound (Trollsås et al., 2000).

  • Amelioration of Skin Wrinkles : Tranexamic acid, an antifibrinolytic agent primarily derived from the trans-isomer of 4-aminomethylcyclohexane carboxylic acid, reduces mast cell proliferation and increases fibroblast proliferation, thereby improving wrinkles caused by skin dryness (Hiramoto et al., 2016).

Safety and Hazards

The safety data sheet from Sigma-Aldrich indicates that 4-Phenylcyclohexanecarboxylic acid is a combustible solid . It does not provide a specific flash point, suggesting that the compound is not particularly flammable . The compound is classified as WGK 3, indicating a high hazard to water .

Properties

IUPAC Name

4-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYSTPDYCASVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996445
Record name 4-Phenylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7494-76-0
Record name 7494-76-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401926
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenylcyclohexane-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10996445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-cyclohexanecarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

To a mixture of AlCl3 (13 g, 97.5 mmol, 1.0 equiv) in benzene (100 mL) kept at 35° C., was added 1-cyclohexenecarboxylic acid (5 g, 39.7 mmol, 0.41 equiv) dropwise. After addition was complete, the reaction solution was heated to 70° C. for 1 h and 45° C. overnight. The reaction was cooled, and 200 mL of 1 N HCl was slowly added. The product was extracted with EtOAc. The organic layer was extracted with 1 N NaOH and the aqueous layer was acidified with concentrated HCl to produce a white precipitate that was collected by filtration, washed with water and dried to give the titled compound as a white solid (3.1 g, 38%) which was used without further purification.
Name
Quantity
13 g
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100 mL
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5 g
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Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
38%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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